N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridinylmethyl-thiophene substituent via a carboxamide group. The thiophene and pyridine rings may contribute to π-π stacking or hydrogen-bonding interactions, while the benzodioxole group could influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(12-3-4-15-16(8-12)23-11-22-15)20-9-13-2-1-6-19-17(13)14-5-7-24-10-14/h1-8,10H,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXTWYOWGZJRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing a wide range of biological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of collagen synthesis.
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and diabetes management. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, molecular interactions, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its unique molecular formula and a molecular weight of approximately 338.38 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, showing significant cytotoxic effects:
The compound exhibited selective toxicity towards cancer cells while maintaining a relatively high IC50 value (>150 µM) against normal cell lines (e.g., HEK293T), indicating a favorable safety profile for further development .
Antidiabetic Potential
In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice showed that the compound significantly reduced blood glucose levels:
These results suggest that the compound may act as an effective α-amylase inhibitor, which is crucial in managing postprandial glucose levels.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potent inhibition against α-amylase with an IC50 value of approximately 0.68 µM . This suggests its potential utility in managing diabetes by delaying carbohydrate absorption.
- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis via pathways involving caspases and mitochondrial dysfunction, though specific pathways require further elucidation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar benzodioxole derivatives, providing context for the potential applications of this compound:
- Benzodioxol Derivatives : Research on related compounds has indicated their effectiveness against various cancer types and their role as α-amylase inhibitors . The structural similarities suggest that modifications can lead to enhanced biological activity.
- Safety and Efficacy : The safety profile observed in normal cell lines emphasizes the need for further studies to establish long-term effects and therapeutic windows.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxole Carboxamide Derivatives
Several structurally related compounds share the benzodioxole-5-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:
Key Observations :
- Metabolic Stability : The heptane-substituted analog (FEMA 4232) undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that bulky aliphatic substituents may enhance metabolic resistance compared to aromatic groups .
Piperidinyl-Benzodioxole Derivatives
Compounds from (14an, 14ao, 14ap, 14aq) feature a benzodioxole-5-yloxy group attached to a piperidinyl-benzamide scaffold. These derivatives exhibit high synthetic yields (24–90%) and >95% HPLC purity, indicating robust synthetic routes. Their pyridyl-ethyl substituents (e.g., pyridin-2-yl, pyridin-3-yl) likely modulate solubility and target selectivity .
Comparison with Target Compound :
- The target compound lacks the piperidinyl-fluoro benzamide backbone, which in derivatives is critical for kinase inhibition. Instead, its thiophene-pyridinylmethyl group may favor interactions with distinct targets, such as opioid receptors (analogous to benzodioxole fentanyl in ) .
Heterocyclic Variations
Pharmacological and Metabolic Insights
- Metabolism: Unlike FEMA 4232, the target compound’s amide bond may be susceptible to hydrolysis if steric hindrance from the thiophene-pyridine group is insufficient.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
